2-amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
Description
This compound belongs to the pyrano[4,3-b]pyran family, characterized by a fused bicyclic pyran core. Key structural features include:
- A 4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl substituent at position 4, contributing steric bulk and lipophilicity .
- A 7-methyl group and 5-oxo moiety, common in bioactive pyrano[4,3-b]pyran derivatives .
The compound is synthesized via a multicomponent reaction involving Knoevenagel condensation, Michael addition, and cyclization, typical for this class . Its structural complexity makes it relevant for drug discovery and materials science.
Properties
Molecular Formula |
C24H19ClN2O5 |
|---|---|
Molecular Weight |
450.9 g/mol |
IUPAC Name |
2-amino-4-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile |
InChI |
InChI=1S/C24H19ClN2O5/c1-13-9-20-22(24(28)31-13)21(17(11-26)23(27)32-20)15-5-8-18(19(10-15)29-2)30-12-14-3-6-16(25)7-4-14/h3-10,21H,12,27H2,1-2H3 |
InChI Key |
NTOQNZSYIVZBNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)OCC4=CC=C(C=C4)Cl)OC)C(=O)O1 |
Origin of Product |
United States |
Preparation Methods
Green Catalytic Method Using Ionic Liquids
A patent by outlines a sustainable approach for pyrano[4,3-b]pyran derivatives using bissulfonate ionic liquids in aqueous media. For the target compound, the synthesis would proceed as follows:
-
Reactants :
-
4-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
4-Hydroxy-6-methyl-2-pyrone (1 mmol)
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Bissulfonate ionic liquid (0.03–0.05 mmol) in water (8 mL)
-
-
Conditions : Heating at 60–70°C for 17–32 minutes under stirring.
-
Workup : Cooling, filtration, and recrystallization from ethanol yield the product with ~90% efficiency.
Mechanistic Insights :
-
Knoevenagel Condensation : The aldehyde and malononitrile form an α,β-unsaturated nitrile intermediate.
-
Michael Addition : The 4-hydroxy-6-methyl-2-pyrone attacks the nitrile, followed by cyclization to form the pyranopyran core.
Key Advantages :
Microwave-Assisted One-Pot Synthesis
A study by Zhang et al. demonstrates rapid synthesis under microwave irradiation:
-
Reactants :
-
4-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
4-Hydroxy-6-methyl-2-pyrone (1 mmol)
-
-
Conditions : Microwave irradiation at 300–500 W for 5–10 minutes.
Characterization Data :
-
IR (KBr) : 3409 cm⁻¹ (N–H stretch), 2189 cm⁻¹ (C≡N), 1701 cm⁻¹ (C=O).
-
¹H NMR (CDCl₃) : δ 2.26 (s, 3H, CH₃), 4.46 (s, 1H, CH), 7.2–7.8 (m, aromatic H).
-
X-ray Analysis : Confirms the pyrano[4,3-b]pyran scaffold and substituent orientation.
Substituted Benzaldehyde Synthesis
The aldehyde precursor, 4-[(4-chlorobenzyl)oxy]-3-methoxybenzaldehyde, is synthesized via:
-
Williamson Ether Synthesis :
-
Purification : Column chromatography (SiO₂, ethyl acetate/hexane) yields the pure aldehyde.
Analytical Data :
Comparative Analysis of Methodologies
| Parameter | Green Catalytic Method | Microwave Method |
|---|---|---|
| Reaction Time | 17–32 minutes | 5–10 minutes |
| Yield | 90% | 92% |
| Catalyst/Solvent | Ionic liquid/water | Piperidine/methanol |
| Energy Efficiency | Moderate | High |
Trade-offs :
-
Microwave synthesis offers speed but requires specialized equipment.
-
Ionic liquid methods prioritize sustainability but involve longer reaction times.
Mechanistic Considerations and Side Reactions
-
Byproduct Formation : Prolonged heating may lead to hydrolysis of the nitrile group to carboxylic acid.
-
Stereochemical Control : The reaction proceeds via a planar transition state, ensuring racemic product formation unless chiral catalysts are employed.
Scalability and Industrial Relevance
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and amino groups.
Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
Oxidation: Products include nitro derivatives and quinones.
Reduction: Products include primary and secondary amines.
Substitution: Products include halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound has shown promising results in modulating cellular activities related to cancer treatment. Research indicates that derivatives of pyrano[4,3-b]pyran compounds can inhibit the proliferation of cancer cells through various mechanisms, including the modulation of protein kinase activity. For instance, similar compounds have been reported to exhibit cytotoxic effects against several cancer cell lines, suggesting potential therapeutic applications in oncology .
Cholinesterase Inhibition
Another notable application is its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the treatment of Alzheimer's disease. The structure-activity relationship (SAR) studies indicate that modifications on the pyrano framework can enhance inhibitory potency against these enzymes, making it a candidate for further development as a therapeutic agent for neurodegenerative diseases .
Material Science
Heavy Metal Chemosensing
The compound's unique structural features allow it to be explored as a chemosensor for heavy metals. Pyrano derivatives have been studied for their ability to selectively bind metal ions, which could lead to applications in environmental monitoring and remediation .
Semiconductive Properties
Research has also highlighted the semiconductive properties of pyrano compounds. These materials have potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their ability to facilitate charge transport .
Synthesis and Characterization
The synthesis of 2-amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile typically involves multi-step reactions starting from readily available precursors like 4-hydroxycoumarin and various aldehydes. Characterization techniques such as NMR spectroscopy and crystallography are employed to confirm the structure and purity of the synthesized compound .
Table 1: Summary of Biological Activities
| Activity Type | Compound Derivative | IC50 Value | Reference |
|---|---|---|---|
| AChE Inhibition | 2-amino derivative | 0.65 µM | |
| BChE Inhibition | Similar pyrano derivative | 0.55 µM | |
| Cytotoxicity | Various cancer cell lines | Varies by line |
Table 2: Synthesis Overview
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Initial Reaction | 4-hydroxycoumarin + aldehyde + catalyst | Formation of intermediate |
| Purification | Ethanol wash | Pure product obtained |
| Characterization | NMR, FTIR | Confirmation of structure |
Case Studies
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of similar compounds, researchers found that modifications on the pyrano ring significantly enhanced cytotoxicity against breast cancer cell lines. The study utilized a series of derivatives, indicating that specific substitutions could lead to improved therapeutic efficacy.
Case Study 2: Cholinesterase Inhibitors
A recent investigation into cholinesterase inhibitors highlighted the potential of compounds like 2-amino derivatives in managing Alzheimer's disease symptoms. The study demonstrated that certain modifications could enhance binding affinity and inhibitory potency against AChE and BChE.
Mechanism of Action
The mechanism of action of 2-amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.
Receptor Modulation: It can act as an agonist or antagonist at various receptors, affecting cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
Key Observations :
- Electron-withdrawing groups (e.g., -Cl, -F) improve biological activity. The fluorinated derivative (IC₅₀ = 7.69 μM) outperforms kojic acid (IC₅₀ = 23.64 μM) in tyrosinase inhibition .
- Brominated derivatives show antimicrobial properties, suggesting halogenation enhances bioactivity .
Crystallographic Features
- The 4H,5H-pyrano[4,3-b]pyran core is conserved across derivatives, with bond lengths (C–C: 1.50–1.54 Å, C–O: 1.36–1.43 Å) within normal ranges .
- Chlorobenzyl and brominated substituents induce distinct crystal packing via halogen bonding and π-π interactions .
- The methoxy group in the target compound may stabilize the structure through intramolecular hydrogen bonds .
Biological Activity
The compound 2-amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is a pyranopyran derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, particularly focusing on its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 433.74 g/mol. The structure includes a pyranopyran core, which is known to exhibit various biological activities due to its ability to interact with multiple biological targets.
Anticholinesterase Activity
Recent studies have highlighted the potential of similar compounds in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's disease. For instance, derivatives of amino-7,8-dihydro-4H-chromenone have shown promising results in inhibiting these enzymes with IC50 values significantly lower than standard drugs like donepezil . Although specific data for the compound is limited, the structural similarities suggest it may exhibit comparable activity.
Antioxidant Properties
Compounds with similar structures have also been investigated for their antioxidant properties. The presence of methoxy and chlorobenzyl groups may enhance radical scavenging activity, which is crucial for protecting cells from oxidative stress. Such properties are beneficial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
In Vitro Studies
- Inhibition of AChE and BChE : A study evaluated various chromenone derivatives for their inhibitory effects on AChE and BChE. While specific data for our compound is not available, related compounds demonstrated significant inhibition with IC50 values ranging from 0.65 µM to 10.6 µM against BChE .
- Structure-Activity Relationship (SAR) : The SAR analysis indicated that substitutions on the chromenone scaffold could significantly affect biological activity. For example, compounds with specific substitutions at the R1 and R2 positions showed enhanced potency against cholinesterases, suggesting that similar modifications in our compound could yield beneficial effects .
Comparative Data Table
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be standardized?
The compound is synthesized via multicomponent reactions (MCRs) involving aldehydes, malononitrile, and β-ketoesters. Catalysts like L-proline or DABCO are critical for achieving high yields under mild conditions. For example:
- Step 1 : Condensation of 4-[(4-chlorobenzyl)oxy]-3-methoxybenzaldehyde with malononitrile.
- Step 2 : Cyclization with β-ketoesters (e.g., ethyl acetoacetate) in ethanol/water solvent systems .
- Key variables : Temperature (60–80°C), solvent polarity, and catalyst loading (5–10 mol%) significantly impact yield .
Q. How is the compound characterized post-synthesis, and which analytical techniques are most reliable?
- X-ray crystallography : Resolves the fused pyrano-pyran ring system and confirms substituent positions (e.g., 4-chlorobenzyloxy group) .
- Spectroscopy :
- NMR : and NMR identify aromatic protons (δ 6.8–7.4 ppm) and nitrile carbons (δ 115–120 ppm) .
- IR : Stretching bands for C≡N (~2200 cm) and carbonyl groups (~1700 cm) .
Q. What solvents and catalysts are most effective in minimizing side reactions during synthesis?
- Solvents : Ethanol-water mixtures (3:1 v/v) balance solubility and reaction efficiency .
- Catalysts : Organobases like DABCO or L-proline enhance nucleophilicity in MCRs, reducing dimerization byproducts .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) model the compound’s reactivity and electronic properties?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the electron-deficient pyran ring may facilitate interactions with biological targets .
- Molecular docking : Screens binding affinities to enzymes like cyclooxygenase-2 (COX-2), leveraging crystallographic data from analogs .
Q. What strategies resolve contradictions in spectroscopic or crystallographic data?
- Case study : Discrepancies in NMR splitting patterns may arise from dynamic rotational isomerism of the 4-chlorobenzyloxy group. Solutions include:
- Variable-temperature NMR to observe coalescence .
- Comparative analysis with structurally rigid analogs (e.g., 3,4-dimethoxy derivatives) .
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Modifications :
| Position | Modification | Impact on Activity | Reference |
|---|---|---|---|
| 4-Chlorobenzyloxy | Replace with 4-F or 4-NO | Alters lipophilicity and target binding | |
| 3-Carbonitrile | Substitute with carboxylate | Reduces cytotoxicity in vitro |
- Biological assays : Use in vitro models (e.g., MTT assay for anticancer activity) paired with HPLC purity checks (>95%) .
Q. What mechanistic insights explain regioselectivity in the pyrano-pyran ring formation?
- Proposed mechanism :
Knoevenagel condensation between aldehyde and malononitrile forms α,β-unsaturated nitrile.
Michael addition of β-ketoester generates a tetrahedral intermediate.
Cyclization via intramolecular nucleophilic attack, stabilized by H-bonding with the amino group .
- Kinetic studies : Monitor reaction progress using in situ FTIR to identify rate-limiting steps (e.g., cyclization vs. proton transfer) .
Methodological Recommendations
- Experimental design : Use a Box-Behnken model to optimize solvent ratios, catalyst loading, and temperature .
- Data validation : Cross-reference crystallographic data with the Cambridge Structural Database (CSD) to detect lattice packing anomalies .
- Theoretical framework : Link mechanistic studies to conceptual models like Hard-Soft Acid-Base (HSAB) theory to rationalize substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
